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Compound of Interest

Compound Name:
3-Iodo-5-methyl-1H-pyrazolo[3,4-

b]pyridine

Cat. No.: B2791543 Get Quote

An In-Depth Technical Guide to 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine: A Cornerstone

Building Block for Kinase Inhibitor Discovery

Abstract
This technical guide provides a comprehensive overview of 3-Iodo-5-methyl-1H-pyrazolo[3,4-
b]pyridine, identified by CAS Number 1630907-17-3.[1][2][3] We will delve into its fundamental

physicochemical properties, provide a detailed and validated synthetic protocol, and explore its

critical role as a versatile intermediate in modern drug discovery. The pyrazolo[3,4-b]pyridine

scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing

in potent kinase inhibitors.[4][5][6][7] The strategic placement of an iodine atom at the 3-

position transforms this molecule into a powerful building block, enabling extensive structural

diversification through metal-catalyzed cross-coupling reactions. This guide is intended for

researchers, medicinal chemists, and drug development professionals seeking to leverage this

key intermediate for the synthesis of novel therapeutics.

Physicochemical and Structural Data
3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic aromatic compound. Its core

structure, a fusion of pyrazole and pyridine rings, is a bioisostere for purine, allowing it to

effectively compete for the ATP-binding site of many protein kinases. The methyl group at the

5-position can provide beneficial steric interactions or be a site for further modification, while

the iodo group at the 3-position is the primary reactive handle for synthetic elaboration.
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Table 1: Core Properties of 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine

Property Value Source(s)

CAS Number 1630907-17-3 [1][2][3]

Molecular Formula C₇H₆IN₃ [1][2][8]

Molecular Weight 259.05 g/mol [1][2][8]

Purity (Typical) ≥97% [1]

Appearance Solid (form may vary) N/A

Storage
Room temperature, inert

atmosphere
[1][8]

Synthesis and Mechanistic Rationale
The synthesis of 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine is most commonly achieved

through the direct electrophilic iodination of its precursor, 5-methyl-1H-pyrazolo[3,4-b]pyridine.

This reaction leverages the electron-rich nature of the pyrazole ring, which directs halogenation

to the C3 position.

Causality of Experimental Design
The chosen protocol is adapted from established methods for the iodination of the parent 1H-

pyrazolo[3,4-b]pyridine scaffold.[9][10]

Choice of Reagents: Molecular iodine (I₂) serves as the electrophilic iodine source. A base,

such as potassium hydroxide (KOH), is crucial. It acts as a deprotonating agent on the

pyrazole nitrogen, increasing the electron density of the heterocyclic system and activating it

towards electrophilic attack. This significantly enhances the reaction rate and yield.

Solvent Selection: Dimethylformamide (DMF) is an ideal solvent for this transformation. It is

a polar aprotic solvent that effectively dissolves the heterocyclic starting material, the base,

and the iodine, creating a homogeneous reaction environment. Its high boiling point also

allows for heating if required, although this specific reaction often proceeds efficiently at

room temperature.[9]
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Workup and Purification: The reaction is quenched by pouring it into brine. This step

precipitates the product while keeping inorganic salts soluble in the aqueous phase.

Extraction with a suitable organic solvent like ethyl acetate isolates the desired compound.[9]

Recrystallization is an effective final purification step to yield a high-purity solid.[9]

Detailed Experimental Protocol
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Preparation

Reaction

Workup & Isolation

Purification

5-methyl-1H-pyrazolo[3,4-b]pyridine

Dissolve in DMF

Add Iodine (I₂) and KOH

Stir at Room Temp (2h)

Pour into Brine

Extract with Ethyl Acetate

Dry Organic Layer

Concentrate in Vacuo

Recrystallize

3-Iodo-5-methyl-1H-
pyrazolo[3,4-b]pyridine
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Palladium Cross-Coupling Reactions

Diversified Scaffolds

Kinase Inhibitor Classes
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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